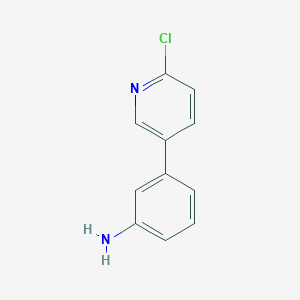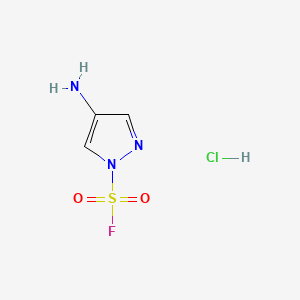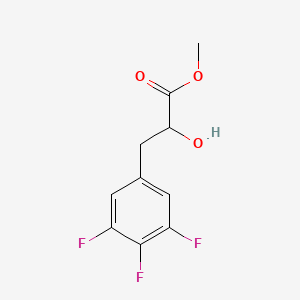
tert-Butyl (4-(2,2-difluoroacetyl)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2,2-difluoroacetyl)cyclohexylamine. The reaction is carried out under mild conditions, often in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide . The reaction proceeds efficiently, yielding the desired carbamate product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the difluoroacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism and toxicity of carbamates in living organisms.
Medicine
In medicine, tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate has potential applications as a drug intermediate. Its carbamate moiety can be modified to produce pharmacologically active compounds with potential therapeutic benefits.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes that catalyze the hydrolysis of carbamates. This inhibition occurs through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
tert-Butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications compared to similar compounds.
Conclusion
tert-Butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a versatile building block for the synthesis of complex molecules and a useful tool in scientific research.
Propriétés
Formule moléculaire |
C13H21F2NO3 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2,2-difluoroacetyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H21F2NO3/c1-13(2,3)19-12(18)16-9-6-4-8(5-7-9)10(17)11(14)15/h8-9,11H,4-7H2,1-3H3,(H,16,18) |
Clé InChI |
HGFFFSOLHIAGSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B13472444.png)
![(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13472452.png)



![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)

![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)
![Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13472513.png)
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid](/img/structure/B13472516.png)
